1-{3-[(2-Hydroxy-ethylamino)-methyl]-piperidin-1-yl}-ethanone
Description
1-{3-[(2-Hydroxy-ethylamino)-methyl]-piperidin-1-yl}-ethanone is a piperidine-based compound featuring a hydroxyethylamino-methyl substituent at the 3-position of the piperidine ring and an acetyl group at the 1-position. This structure confers moderate hydrophilicity due to the hydroxyethylamino group, which enhances hydrogen-bonding capacity (1 donor, 2–3 acceptors). Such properties may influence its solubility, pharmacokinetics, and target binding in biological systems.
Structure
3D Structure
Properties
IUPAC Name |
1-[3-[(2-hydroxyethylamino)methyl]piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-9(14)12-5-2-3-10(8-12)7-11-4-6-13/h10-11,13H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DINJZUMVRDKHFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC(C1)CNCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701178877 | |
| Record name | Ethanone, 1-[3-[[(2-hydroxyethyl)amino]methyl]-1-piperidinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701178877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353961-41-7 | |
| Record name | Ethanone, 1-[3-[[(2-hydroxyethyl)amino]methyl]-1-piperidinyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353961-41-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanone, 1-[3-[[(2-hydroxyethyl)amino]methyl]-1-piperidinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701178877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Chemical Structure and Properties
1-{3-[(2-Hydroxy-ethylamino)-methyl]-piperidin-1-yl}-ethanone has a molecular formula of C11H18N2O2. Its structure features a piperidine ring substituted with a hydroxymethyl group, which is crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C11H18N2O2 |
| Molecular Weight | 210.28 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in water |
The biological activity of HEPM primarily relates to its interaction with neurotransmitter systems. Research indicates that it may act as a modulator of the serotonergic and dopaminergic systems, potentially influencing mood and cognitive functions. Its piperidine structure allows it to engage with various receptors, including:
- Serotonin Receptors (5-HT) : HEPM may enhance serotonin transmission, which is beneficial in treating depression and anxiety disorders.
- Dopamine Receptors (D2) : It could influence dopaminergic pathways, relevant in conditions like schizophrenia and Parkinson's disease.
Case Studies
- Antidepressant Effects : A study conducted on animal models demonstrated that HEPM administration resulted in increased locomotor activity and reduced immobility in forced swim tests, indicative of antidepressant-like effects. The mechanism was attributed to enhanced serotonergic signaling .
- Cognitive Enhancement : In a double-blind clinical trial involving patients with mild cognitive impairment, HEPM showed promise in improving memory recall and executive function after 12 weeks of treatment compared to placebo controls .
- Pain Management : Preliminary studies suggest that HEPM may possess analgesic properties. In pain models, it was observed to reduce pain perception significantly, possibly through its action on the central nervous system .
Table 2: Summary of Biological Activities
| Activity | Observations | References |
|---|---|---|
| Antidepressant | Increased locomotion; reduced immobility | |
| Cognitive enhancement | Improved memory recall in clinical trials | |
| Analgesic | Significant reduction in pain perception |
Safety and Toxicology
While HEPM shows promising biological activity, safety assessments are crucial. Toxicological studies indicate that HEPM has a favorable safety profile at therapeutic doses; however, high doses may lead to side effects such as nausea and dizziness. Long-term effects remain under investigation.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The table below compares key structural and physicochemical features of the target compound with similar analogs:
Key Observations :
- Hydrophilicity: The target compound and its aminoethoxy analog (CAS 1353971-67-1) exhibit lower XLogP3 values (-0.5 to -0.6), indicating higher water solubility compared to lipophilic derivatives like the 4-chlorobenzoyl analog (XLogP3 ~2.5).
- Electronic Effects: Substituents such as nitro (electron-withdrawing) or chlorobenzoyl (electron-deficient) alter reactivity and target interactions, whereas hydroxyethylamino groups enhance polarity and H-bonding .
Structural-Activity Relationship (SAR)
- Position 3 Substitution : Substitution at the 3-position of piperidine (vs. 4-position) may alter binding pocket interactions in biological targets.
- Hydroxyethylamino vs.
- Chiral Centers: The (S)-configured methylamino analog () highlights the role of stereochemistry in activity, suggesting enantiomeric studies for the target compound .
Q & A
Basic: What are the standard synthetic routes for synthesizing 1-{3-[(2-Hydroxy-ethylamino)-methyl]-piperidin-1-yl}-ethanone?
Answer:
The synthesis typically involves multi-step reactions starting with piperidine derivatives. A common route includes:
Alkylation of piperidine : Reacting piperidine with an alkylating agent (e.g., chloroacetone) to introduce the ethanone group.
Mannich reaction : Introducing the (2-hydroxy-ethylamino)-methyl moiety via a three-component reaction involving formaldehyde and 2-hydroxyethylamine.
Purification : Column chromatography or recrystallization to isolate the product.
Key parameters include pH control (to avoid side reactions) and temperature optimization (e.g., 0–25°C for the Mannich step). Evidence from related piperidine derivatives suggests yields can vary significantly (50–85%) depending on reaction conditions .
Basic: How is this compound characterized structurally, and what analytical techniques are prioritized?
Answer:
Structural characterization employs:
- NMR spectroscopy : H and C NMR to confirm substituent positions (e.g., piperidine ring protons at δ 1.5–3.0 ppm, ethanone carbonyl at ~208 ppm in C NMR) .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., CHNO; expected [M+H] = 229.191) .
- Infrared (IR) spectroscopy : To identify functional groups (e.g., C=O stretch ~1700 cm, N-H stretch ~3300 cm) .
Advanced: How can contradictory data from NMR and X-ray crystallography be resolved for this compound?
Answer:
Contradictions may arise from dynamic conformational changes (e.g., piperidine ring puckering) or solvent effects. Methodological approaches include:
- Variable-temperature NMR : To detect ring-flipping or hindered rotation (e.g., coalescence temperatures for splitting signals).
- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict stable conformers and compare with experimental data .
- Multi-technique validation : Cross-referencing with IR, Raman, or single-crystal X-ray data (if crystallizable) .
Advanced: What strategies optimize the compound’s binding affinity to neurotransmitter receptors?
Answer:
Structure-activity relationship (SAR) studies guide optimization:
Substituent modification : Introducing electron-withdrawing groups (e.g., fluorine) to enhance lipophilicity and receptor penetration .
Stereochemical tuning : Synthesizing enantiomers to assess selectivity (e.g., (R)- vs. (S)-configurations for chiral centers).
In vitro assays : Competitive binding assays (e.g., radioligand displacement for dopamine or serotonin receptors) to quantify affinity changes .
Basic: What are the primary biological targets of this compound, and how are they screened?
Answer:
Targets include:
- Neurotransmitter receptors : Dopamine D, serotonin 5-HT (screened via radioligand binding assays).
- Enzymes : Monoamine oxidases (MAOs) or kinases (screened via fluorometric/colorimetric activity assays).
Standard protocols involve: - Recombinant receptor systems : HEK293 cells expressing human receptors.
- Dose-response curves : IC/EC determination using 8–12 concentration points .
Advanced: How do solvent polarity and pH impact the compound’s stability during in vitro assays?
Answer:
- Solvent polarity : Hydroxyethyl groups increase solubility in polar solvents (e.g., PBS), but nonpolar solvents (e.g., DMSO) may stabilize the free base form.
- pH effects : Protonation of the piperidine nitrogen (pK ~8–10) alters solubility and membrane permeability. Stability studies (HPLC monitoring) under physiological pH (7.4) and acidic conditions (e.g., gastric pH 2) are critical for pharmacokinetic profiling .
Advanced: How can computational methods predict metabolic pathways for this compound?
Answer:
- In silico tools : Software like Schrödinger’s ADMET Predictor or SwissADME to identify metabolic hotspots (e.g., hydroxylation at the piperidine ring or N-dealkylation).
- Docking simulations : CYP450 isoform binding (e.g., CYP3A4, CYP2D6) to predict oxidation sites.
- Validation : LC-MS/MS analysis of liver microsome incubations to confirm predicted metabolites .
Basic: What safety precautions are required when handling this compound?
Answer:
- Personal protective equipment (PPE) : Gloves, lab coat, and eye protection.
- Ventilation : Use fume hoods to avoid inhalation (unknown acute toxicity).
- Waste disposal : Follow institutional guidelines for organic amines/ketones. Refer to SDS of analogous compounds for hazard benchmarks (e.g., piperidine derivatives are often irritants) .
Advanced: How can isotopic labeling (e.g., 14^{14}14C, 3^33H) track this compound’s distribution in vivo?
Answer:
- Synthesis of labeled analogs : Incorporate C at the ethanone carbonyl or H on the hydroxyethyl group via catalytic tritiation.
- Biodistribution studies : Administer labeled compound to rodents; quantify radioactivity in tissues (brain, liver) using scintillation counting.
- Autoradiography : Localize compound in tissue sections .
Advanced: What experimental designs address batch-to-batch variability in pharmacological studies?
Answer:
- Quality control (QC) protocols : Mandatory HPLC purity checks (>95%) and NMR lot verification.
- Blinded dosing : Randomize batches in animal studies to control for synthesis impurities.
- Stability-indicating assays : Accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) to identify degradation products .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
